molecular formula C4H2BrN3 B13561759 5-Bromo-1H-pyrazole-3-carbonitrile CAS No. 1934269-82-5

5-Bromo-1H-pyrazole-3-carbonitrile

Cat. No.: B13561759
CAS No.: 1934269-82-5
M. Wt: 171.98 g/mol
InChI Key: WDPVYIBCSWFBQV-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3 It is characterized by a pyrazole ring substituted with a bromine atom at the 5-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of hydrazones and α-bromo ketones under visible light catalysis to yield 1,3,5-trisubstituted pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its combination of a bromine atom and a cyano group on the pyrazole ring makes it particularly versatile in chemical synthesis and research .

Properties

CAS No.

1934269-82-5

Molecular Formula

C4H2BrN3

Molecular Weight

171.98 g/mol

IUPAC Name

5-bromo-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C4H2BrN3/c5-4-1-3(2-6)7-8-4/h1H,(H,7,8)

InChI Key

WDPVYIBCSWFBQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C#N)Br

Origin of Product

United States

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